molecular formula C12H15BN2O3 B1410611 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid CAS No. 2096337-20-9

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

Cat. No.: B1410611
CAS No.: 2096337-20-9
M. Wt: 246.07 g/mol
InChI Key: CRFPSRBQJCWDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Indazole Chemistry

The indazole chemical framework has established itself as a cornerstone in heterocyclic chemistry since its initial discovery and characterization by Fischer in 1883. Indazole, also called isoindazole, represents a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings. This bicyclic structure exhibits unique chemical properties that have attracted considerable attention from researchers over more than a century of investigation.

The historical development of indazole chemistry reveals a fascinating evolution from basic structural characterization to sophisticated pharmaceutical applications. Fischer's early work involved heating ortho-hydrazine cinnamic acid to obtain the fundamental indazole structure with molecular formula C₇H₆N₂. This pioneering research laid the foundation for understanding the amphoteric nature of indazole molecules, which can be protonated to form indazolium cations or deprotonated to yield indazolate anions.

The significance of indazole chemistry expanded dramatically throughout the twentieth century as researchers discovered the broad variety of biological activities displayed by indazole derivatives. Despite their rarity in natural systems, with only a few alkaloids such as nigellicine, nigeglanine, and nigellidine being isolated from plants like Nigella sativa and Nigella glandulifera, synthetic indazole compounds have proven invaluable in pharmaceutical development. This historical trajectory demonstrates the transformation of indazole from a laboratory curiosity to a privileged scaffold in modern drug discovery.

Contemporary indazole research has revealed the existence of two distinct tautomeric forms: 1H-indazole and 2H-indazole structures. The 1H-indazole form demonstrates greater thermodynamic stability and represents the predominant tautomer under most conditions. This fundamental understanding has enabled researchers to develop sophisticated synthetic methodologies for accessing both tautomeric forms with high selectivity and efficiency.

Significance of Boronic Acid Functionalized Heterocycles

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly due to their central role in palladium-catalyzed cross-coupling reactions. The significance of boronic acid functionalized heterocycles extends far beyond their synthetic utility, encompassing diverse applications in medicinal chemistry, materials science, and biological research. These compounds represent a unique class of synthetic intermediates that combine the reactivity of boronic acid functionality with the structural diversity and biological activity of heterocyclic systems.

The synthetic importance of heterocyclic boronic acids is exemplified by their widespread use in the Suzuki-Miyaura palladium catalyzed cross-coupling reaction, which enables the formation of carbon-carbon bonds between aromatic systems. This transformation has revolutionized synthetic organic chemistry by providing access to complex biaryl structures that would be difficult or impossible to prepare through alternative methods. The versatility of heteroaryl boronic acids extends to other important reactions including Chan-Lam coupling, homologations, conjugate additions, electrophilic allyl shifts, Lieberskind-Strogl coupling, Sonogashira coupling, and Stille coupling.

Beyond their synthetic applications, boronic acids demonstrate remarkable biological properties that have attracted significant attention in pharmaceutical research. These compounds exhibit the ability to reversibly interact with diol groups found in sugars and glycoproteins, leading to applications in enzyme inhibition, particularly of serine proteases. The reversible formation of boronate esters with diols in aqueous solution represents a fundamental aspect of boronic acid chemistry that enables diverse biological applications.

Recent research has revealed the exceptional selectivity that certain heterocyclic boronic acids can achieve in biological systems. Studies have identified a group of heterocyclic boronic acids demonstrating unusually high affinity and selectivity for sialic acids, which are sugar residues intimately linked with tumor growth and cancer progression. Remarkably, these interactions strengthen under weakly acidic conditions associated with hypoxic tumoral microenvironments, suggesting potential applications in tumor-specific therapies.

Classification and Nomenclature

The systematic classification and nomenclature of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid requires careful consideration of its complex molecular architecture. According to Chemical Abstracts Service registration, this compound is assigned the identifier 2096337-20-9, establishing its unique identity within the chemical literature. The compound belongs to the broader class of heterocyclic boronic acids, specifically representing a protected indazole-boronic acid derivative.

The molecular formula C₁₂H₁₅BN₂O₃ reflects the presence of multiple functional groups integrated within a single molecular framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name explicitly describing each structural component: the tetrahydro-2H-pyran-2-yl protecting group attached to the nitrogen atom at position 1 of the indazole ring, and the boronic acid functionality located at position 6 of the indazole scaffold.

Alternative nomenclature systems provide additional descriptive names for this compound, including [1-(oxan-2-yl)indazol-6-yl]boronic acid, which utilizes the oxan designation for the tetrahydropyran ring system. This nomenclature variation reflects the flexibility inherent in chemical naming conventions while maintaining clarity regarding the molecular structure. The compound also appears in chemical databases under various synonymous designations, including 1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole when referenced as its pinacol ester derivative.

The classification extends beyond simple nomenclature to encompass functional group categorization. The compound represents a trifunctional molecule containing an aromatic heterocycle, a cyclic acetal protecting group, and a boronic acid moiety. This combination of functional groups places the compound at the intersection of several important chemical categories: heterocyclic chemistry, protective group chemistry, and organoboron chemistry.

Research Significance of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid

The research significance of this compound encompasses multiple dimensions of contemporary chemical research, ranging from fundamental synthetic methodology development to advanced pharmaceutical applications. This compound represents a sophisticated example of modern synthetic design, incorporating multiple strategic elements that address common challenges in heterocyclic chemistry and medicinal chemistry research.

The primary research significance lies in the compound's role as a protected boronic acid building block for advanced synthetic transformations. The tetrahydropyran protecting group serves a crucial function in enhancing the stability and handling properties of the boronic acid functionality. Standard boronic acids often suffer from instability issues that can complicate synthetic procedures and storage requirements. The incorporation of the tetrahydropyran protection addresses these limitations while maintaining the reactivity necessary for cross-coupling reactions.

Recent advances in indazole synthesis have highlighted the importance of catalyst-based approaches and green chemistry methodologies. The extensive literature on indazole synthesis demonstrates notable progress achieved through catalyst-based approaches, which have enabled researchers to create a wide range of indazole derivatives and analogs, facilitating their application in pharmaceutical products and organic molecules. The use of acid-base and transition-metal catalysts has proven particularly effective in enhancing the efficiency and selectivity of indazole synthesis.

The compound's research significance extends to its potential applications in biological systems. Indazole derivatives display a broad variety of biological activities, and the specific structural features of this compound position it as a valuable intermediate for accessing bioactive compounds. The presence of the boronic acid functionality introduces additional biological relevance, as boronic acids have demonstrated important roles in enzyme inhibition and protein-ligand interactions.

Current research trends indicate increasing interest in the development of novel heterocyclic boronic acids for specialized applications. The synthesis and applications of heterocyclic boronic acids continue to attract attention due to their important role in modern organic synthesis and their known biological activities. Despite their synthetic utility, heterocyclic boronic acids feature less frequently in the literature compared to their aromatic counterparts, often due to difficulties in their synthesis. This challenge makes the availability of stable, protected derivatives like this compound particularly valuable for research applications.

The compound's significance is further enhanced by its potential role in addressing current challenges in pharmaceutical chemistry. The development of new methods for synthesizing indazole scaffolds is of great importance in drug discovery, as these structures serve as key pharmacophores in numerous therapeutic agents. The combination of indazole and boronic acid functionalities in a single molecule provides researchers with a versatile platform for exploring structure-activity relationships and developing novel therapeutic candidates.

Table 1: Key Chemical Identifiers for this compound

Property Value Source
Chemical Abstracts Service Number 2096337-20-9
Molecular Formula C₁₂H₁₅BN₂O₃
Molecular Weight 246.07 g/mol
International Union of Pure and Applied Chemistry Name [1-(oxan-2-yl)indazol-6-yl]boronic acid
Melting Point Range 180.0°C to 184.0°C
Physical Form Crystalline Powder
Purity Specification ≥97%

Table 2: Comparative Analysis of Related Indazole-Boronic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Key Structural Feature
1H-Indazole-6-boronic acid C₇H₇BN₂O₂ 161.96 885068-10-0 Unprotected indazole
This compound C₁₂H₁₅BN₂O₃ 246.07 2096337-20-9 Tetrahydropyran protection
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid C₁₂H₁₅BN₂O₃ 246.07 2056937-90-5 Position 4 substitution
1-(Tetrahydro-2H-pyran-2-yl)-5-methyl-1H-indazol-6-yl-6-boronic acid C₁₃H₁₇BN₂O₃ 260.10 2096334-81-3 Additional methyl group

Properties

IUPAC Name

[1-(oxan-2-yl)indazol-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFPSRBQJCWDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NN2C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type Reactions)

Overview:
The most common approach involves the palladium-catalyzed Suzuki-Miyaura coupling, which enables the formation of the carbon-boron bond essential for boronic acids. This method typically starts with a halogenated indazole derivative and a boronic ester or acid.

Key Reaction Steps:

  • Preparation of Halogenated Indazole Intermediate:
    Synthesis begins with the bromination or chlorination of the indazole ring at position 6, often using N-bromosuccinimide (NBS) or similar reagents under controlled conditions to obtain 6-bromo- or 6-chloro-indazole derivatives.

  • Attachment of the Tetrahydro-2H-pyran Group:
    The tetrahydro-2H-pyran moiety is introduced via nucleophilic substitution or through protection-deprotection strategies, often involving tetrahydro-2H-pyran-2-ol derivatives.

  • Borylation Step:
    The halogenated intermediate undergoes a Suzuki coupling with a boronic acid or ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd2(dba)₃) and a base like potassium acetate (KOAc).
    Example conditions:

    • Solvent: Dioxane or DMF
    • Reflux for 2–16 hours
    • Catalysts: Pd(dppf)Cl₂ or Pd2(dba)₃
    • Base: KOAc or K₂CO₃

Research Data:
In a study, the reaction of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with bis(pinacolato)diboron under reflux in dioxane with Pd(dppf)Cl₂ yielded the boronic acid derivative with yields up to 93% (see).

Multi-Step Synthesis Involving Protection and Deprotection

Methodology:
This approach involves initial synthesis of the indazole core, followed by selective functionalization:

  • Step 1: Synthesis of the indazole ring via cyclization of hydrazine derivatives with suitable aromatic precursors.
  • Step 2: Protection of the hydroxyl groups on the tetrahydro-2H-pyran ring to prevent side reactions during subsequent steps.
  • Step 3: Introduction of the boronic acid group via borylation reactions, often employing palladium catalysis.

Reaction Conditions and Notes:

  • Use of protecting groups like tetrahydro-2H-pyran-2-yl to shield reactive hydroxyl groups.
  • Boronation performed with bis(pinacolato)diboron, followed by hydrolysis to yield the free boronic acid.
  • Purification via silica gel chromatography, employing solvents like petroleum ether/ethyl acetate mixtures.

Research Data:
A documented synthesis achieved this compound with high purity through sequential steps, with yields around 80–90% after purification (see).

Direct Borylation of Indazole Derivatives

Alternative Strategy:
Direct borylation of pre-formed indazole derivatives using electrophilic borylation reagents or catalytic systems:

  • Reagents:

    • Bis(pinacolato)diboron (B₂Pin₂)
    • Catalysts: Pd(dppf)Cl₂, or other palladium complexes
    • Solvent: Dioxane, DMF, or toluene
  • Conditions:

    • Reflux under inert atmosphere (N₂ or Ar)
    • Reaction times: 2–16 hours
    • Base: KOAc or similar

Advantages:

  • Fewer steps
  • Direct functionalization of the indazole core

Research Data:
This method has been successfully employed to synthesize boronic acids with yields exceeding 90%, especially when combined with appropriate protecting groups for the pyran ring (see,).

Notes on Purification and Characterization

  • Purification:
    Typically achieved via silica gel column chromatography, using solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate.

  • Characterization:
    Confirmed by NMR spectroscopy, with characteristic signals for the boronic acid group and the tetrahydro-2H-pyran moiety, and mass spectrometry to verify molecular weight.

Data Table: Summary of Preparation Methods

Method Key Reagents Catalysts Solvent Reaction Time Yield Notes
Suzuki-Miyaura Coupling Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc Palladium catalyst Dioxane 2–16 hours Up to 93% Widely used, high yield
Multi-step Synthesis Hydrazine derivatives, protection groups, boron reagents Palladium complexes Dioxane, DMF 16+ hours 80–90% Sequential steps, purification critical
Direct Borylation B₂Pin₂, Pd catalysts Palladium Toluene, DMF 2–16 hours >90% Fewer steps, requires protected intermediates

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. It serves as an intermediate in the synthesis of Axitinib, a selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. Axitinib is used in cancer therapy due to its ability to inhibit angiogenesis, thereby restricting tumor growth by blocking blood vessel formation. Research indicates that compounds like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid can enhance the efficacy of such inhibitors by improving their pharmacological properties and specificity toward cancer cells .

Kinase Inhibition

The compound is also being explored for its potential as a kinase inhibitor. Kinases play a crucial role in various signaling pathways involved in cell proliferation and survival. By targeting specific kinases, compounds derived from this compound can modulate these pathways, offering therapeutic benefits in diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl compounds exhibit significant biological activity against various cancer cell lines. These studies often evaluate the compound's ability to induce apoptosis or inhibit cell proliferation through mechanisms involving kinase inhibition or other pathways .

Case Study 1: Synthesis of Indazole Derivatives

Research has shown that 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol derivatives can be synthesized through various methods, including palladium-catalyzed reactions. These derivatives have been tested for their anticancer properties, providing insights into structure–activity relationships (SAR) that inform further drug design .

Case Study 2: Development of Anti-Virulence Agents

Recent studies have investigated the use of indazole–quinolone hybrids incorporating the tetrahydropyran moiety as anti-virulence agents against pathogenic bacteria. The incorporation of the tetrahydropyran structure enhances the binding affinity to bacterial targets, demonstrating the versatility of compounds derived from 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol .

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The indazole ring provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid (CAS: 2056937-90-5):

    • Similarity : 0.99 (structural similarity score) .
    • Key Difference : The boronic acid group is at the 4-position instead of the 6-position. This positional change may alter steric and electronic properties, affecting reactivity in coupling reactions.
    • Applications : Less commonly used than the 6-yl variant, but still employed in targeted synthesis workflows .
  • 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-boronic acid (CAS: 2096333-78-5): Similarity: 0.93 .

Boronic Acid Derivatives with Alternative Protecting Groups

  • 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazole (CAS: 861905-87-5):

    • Structure : Uses a pinacol boronic ester instead of the THP group.
    • Reactivity : The pinacol ester enhances stability under basic conditions but requires harsher deprotection (e.g., acidic hydrolysis) compared to THP .
    • Purity : Available at >98% purity .
  • 1-Methylindazole-6-boronic acid (CAS: MFCD09870053):

    • Structure : Lacks the THP group; instead, a methyl group protects the indazole nitrogen.
    • Applications : Simpler to synthesize but less stable in prolonged storage due to the absence of THP .

Physicochemical and Commercial Comparison

Table 1: Key Properties of Selected Boronic Acid Derivatives

Compound Name (CAS) Molecular Formula Purity (%) Storage Conditions Price (JPY/250 mg) Key Applications
1-(THP)-1H-indazol-6-yl-6-boronic acid (2096337-20-9) C₁₂H₁₅BN₂O₃ 97 0–6°C 15,100 Cross-coupling, drug discovery
1-(THP)-1H-indazol-4-yl-4-boronic acid (2056937-90-5) C₁₂H₁₅BN₂O₃ 96 Ambient N/A Niche synthesis
1-Methylindazole-6-boronic acid (MFCD09870053) C₈H₉BN₂O₂ 97 Ambient N/A Intermediate synthesis
6-(Pinacol ester)-1H-indazole (861905-87-5) C₁₃H₁₅BN₂O₂ >98 Ambient N/A Stable coupling reagent

Table 2: Structural Similarity Scores (vs. Target Compound)

Compound (CAS) Similarity Score Key Structural Variation
1-(THP)-1H-indazol-4-yl-4-boronic acid 0.99 Boronic acid at 4-position
5-Methyl-1-(THP)-1H-indazol-6-yl-boronic acid 0.93 Methyl substitution at 5-position
4-Methyl-1-(THP)-1H-indazol-5-yl-boronic acid 0.91 Methyl substitution at 4-position

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₃H₁₄B N₂O₃
  • Molecular Weight : 246.262 g/mol
  • CAS Number : 1017792-97-0
  • Structure : The compound features a boronic acid functional group, which is significant for its interaction with biomolecules.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
  • Targeting Tumor Microenvironment : Studies indicate that boronic acids can modulate the tumor microenvironment, potentially enhancing the efficacy of existing therapies.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant inhibitory activity against specific cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity .
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor growth compared to control groups. Tumor regression was observed in models of xenografted human tumors .
  • Mechanistic Studies :
    • Detailed mechanistic studies revealed that the compound disrupts the phosphorylation of key proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Data Tables

Study TypeCell LineIC50 (µM)Effect Observed
In VitroMCF7 (Breast)0.8Significant growth inhibition
In VitroA549 (Lung)3.0Induction of apoptosis
In VivoXenograft ModelN/AReduced tumor size

Q & A

Basic: What are the established synthetic routes for preparing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid, and how is its purity validated?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of the indazole scaffold. A common approach is to protect the indazole nitrogen with a tetrahydropyran (THP) group via acid-catalyzed etherification, followed by palladium-mediated introduction of the boronic acid moiety. Purity validation employs HPLC (≥98% purity thresholds) and LC-MS to confirm molecular weight and absence of side products . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 11B^{11}\text{B}-NMR, is critical for structural verification. X-ray crystallography (using SHELX programs for refinement) may resolve ambiguities in regiochemistry or stereochemistry .

Basic: What purification techniques are optimal for isolating this compound, and how does its stability influence storage protocols?

Flash chromatography with silica gel or reverse-phase HPLC is standard for purification. Due to boronic acid sensitivity to protodeboronation, inert atmospheres (N2_2/Ar) and low-temperature storage (0–6°C) are recommended to prevent degradation . Stability studies under varying pH and humidity should precede long-term storage. Analytical techniques like 11B^{11}\text{B}-NMR or kinetic monitoring via UV-Vis spectroscopy can assess decomposition rates .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Key characterization includes:

  • NMR : 1H^{1}\text{H}-NMR identifies THP protection (δ 1.5–4.5 ppm for pyran protons) and indazole/boronic acid protons. 11B^{11}\text{B}-NMR (δ 25–35 ppm) confirms boronic acid integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M−H]^−).
  • X-ray Crystallography : SHELXL refines crystal structures to confirm THP-indazole-boronic acid geometry and hydrogen-bonding networks .

Advanced: How does this boronic acid perform in cross-coupling reactions, and what are common sources of low yield?

The compound is a versatile partner in Suzuki-Miyaura couplings due to its electron-deficient indazole core, which enhances reactivity with aryl halides. Low yields may arise from:

  • Protodeboronation : Competing with coupling, especially under basic conditions. Mitigate by optimizing base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) and reaction time .
  • Steric hindrance : Bulky substrates may slow transmetallation. Use Pd catalysts with large ligands (e.g., XPhos) .
    Monitor reactions via TLC or inline IR spectroscopy to track progress.

Advanced: What strategies address contradictions in stability data under aqueous vs. anhydrous conditions?

Conflicting stability reports often stem from pH-dependent boronic acid equilibria (trigonal vs. tetrahedral boron). For example:

  • Aqueous buffers : Rapid protodeboronation at pH > 7. Stabilize with co-solvents (e.g., THF:DMSO 4:1) .
  • Anhydrous organic media : Longer stability but risk of THP deprotection under acidic conditions. Validate via accelerated stability testing (40°C/75% RH) and comparative HPLC .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

  • Indazole C-3 position : Higher electron density favors electrophilic substitution.
  • Boronic acid : Acts as a directing group in metal-free C–H functionalization.
    Software like Gaussian or ORCA models transition states, while molecular dynamics (MD) simulations assess solvent effects .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

The indazole-boronic acid scaffold is a key intermediate for Bruton’s tyrosine kinase (BTK) or PI3K inhibitors. The THP group enhances solubility and metabolic stability. Case studies include:

  • Protease-resistant analogs : THP protection reduces hepatic CYP450 metabolism.
  • Boron neutron capture therapy (BNCT) : Boron-rich derivatives target cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl-6-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.